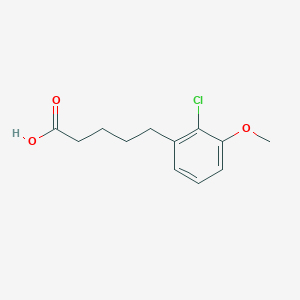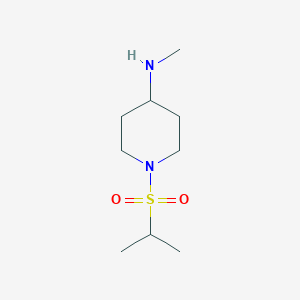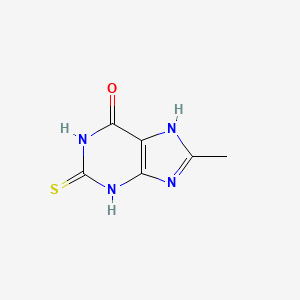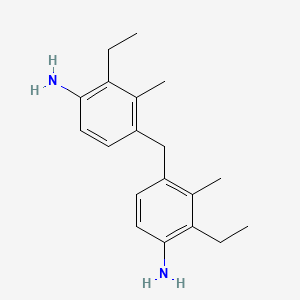
4,4'-Methylenebis(2-ethyl-3-methylaniline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Methylenebis(2-ethyl-3-methylaniline) is an aromatic diamine compound. It is known for its applications in various industrial processes, particularly in the production of polymers and resins. The compound has a molecular formula of C19H26N2 and a molecular weight of 282.42 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis(2-ethyl-3-methylaniline) typically involves the reaction of 2-ethyl-3-methylaniline with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge between two aniline molecules .
Industrial Production Methods
In industrial settings, the compound is produced using a similar method but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The process involves the use of catalysts and specific reaction conditions to optimize the production .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Methylenebis(2-ethyl-3-methylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
4,4’-Methylenebis(2-ethyl-3-methylaniline) has several applications in scientific research:
Chemistry: Used as a curing agent for epoxy resins and in the synthesis of polyimides.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of high-performance polymers and coatings.
Mécanisme D'action
The mechanism of action of 4,4’-Methylenebis(2-ethyl-3-methylaniline) involves its interaction with various molecular targets. The compound can form covalent bonds with other molecules, leading to the formation of stable products. It can also participate in redox reactions, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-Methylenebis(2-ethylaniline)
- 4,4’-Methylenebis(2-methylaniline)
- 4,4’-Methylenebis(2-ethyl-6-methylaniline)
Uniqueness
4,4’-Methylenebis(2-ethyl-3-methylaniline) is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and physical properties. This makes it particularly suitable for certain industrial applications, such as in the production of specialized polymers and resins .
Propriétés
Numéro CAS |
1632285-94-9 |
|---|---|
Formule moléculaire |
C19H26N2 |
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
4-[(4-amino-3-ethyl-2-methylphenyl)methyl]-2-ethyl-3-methylaniline |
InChI |
InChI=1S/C19H26N2/c1-5-16-12(3)14(7-9-18(16)20)11-15-8-10-19(21)17(6-2)13(15)4/h7-10H,5-6,11,20-21H2,1-4H3 |
Clé InChI |
DSINKILTJJNZLS-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC(=C1C)CC2=C(C(=C(C=C2)N)CC)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


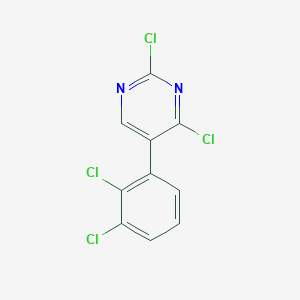
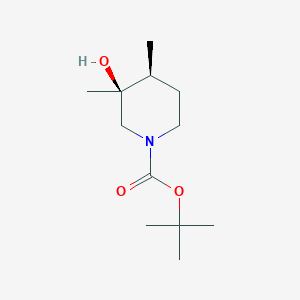
![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13092764.png)
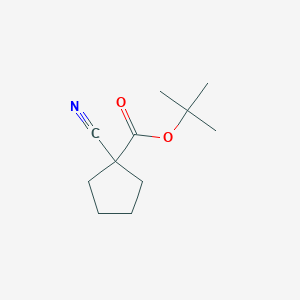
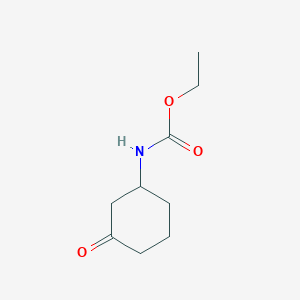
![Ethyl 6-fluoro-3-oxobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13092788.png)
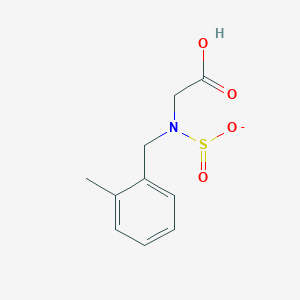
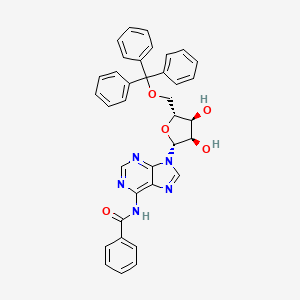
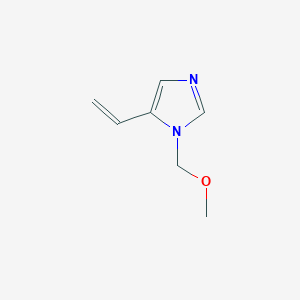
![(6R)-6,7,8,9-Tetrahydro-5H-benzo[7]annulen-6-amine](/img/structure/B13092826.png)
![[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1-methyl-](/img/structure/B13092834.png)
